molecular formula C46H69NO12 B594265 Azaspiracid 3 CAS No. 265996-93-8

Azaspiracid 3

Cat. No.: B594265
CAS No.: 265996-93-8
M. Wt: 828.0 g/mol
InChI Key: CWFCYVRIWJMEIN-DGHINLKVSA-N
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Description

Historical Discovery and Identification

AZA3 was first implicated in human illness during a 1995 outbreak in the Netherlands linked to Irish mussels (Mytilus edulis). Initial investigations identified a novel toxin profile distinct from diarrhetic shellfish poisoning (DSP) toxins, prompting further analysis. By the late 1990s, advanced liquid chromatography–tandem mass spectrometry (LC-MS/MS) techniques revealed AZA3 as a decarboxylation product of AZA17, a carboxylated precursor. This discovery clarified its origin in shellfish tissues during heating or prolonged storage, challenging earlier assumptions about its biogenesis.

Classification within Marine Biotoxins

AZA3 is classified under the azaspiracid group (AZAs), a subclass of lipophilic marine biotoxins regulated globally due to their association with azaspiracid shellfish poisoning (AZP). Key features distinguishing AZA3 include:

  • Structural uniqueness : A 40-carbon polyketide backbone with nine ether rings.
  • Toxicological profile : Potent inhibition of hERG potassium channels, leading to neurotoxicity and gastrointestinal effects.
  • Regulatory status : Subject to a 160 μg/kg limit in shellfish under EU and U.S. FDA guidelines.
Comparison of AZA3 with Other Azaspiracids
Property AZA3 AZA1
Molecular Formula $$ \text{C}{46}\text{H}{69}\text{NO}_{12} $$ $$ \text{C}{47}\text{H}{71}\text{NO}_{12} $$
Primary Source Decarboxylation of AZA17 Direct production by Azadinium spinosum
Toxicity (Mouse LD₅₀, intraperitoneal) 140 μg/kg 200 μg/kg

Taxonomic Distribution in Dinoflagellates

AZA3 is not directly synthesized by dinoflagellates but arises from biotransformation of precursors like AZA17 in shellfish. The primary producers of azaspiracid precursors include:

  • Azadinium spinosum : A photosynthetic dinoflagellate (12–16 μm length) first isolated from the North Sea, capable of producing AZA1 and AZA2.
  • Amphidoma languida : Generates AZA-38 and AZA-39, which may undergo modification to AZA3 analogs.
  • *

Properties

CAS No.

265996-93-8

Molecular Formula

C46H69NO12

Molecular Weight

828.0 g/mol

InChI

InChI=1S/C46H69NO12/c1-26-19-35-40-37(24-44(57-40)30(5)18-27(2)25-47-44)55-43(22-26,54-35)23-29(4)39-28(3)13-15-45(51,58-39)41(50)36-21-34-33(52-36)20-31(6)46(56-34)17-16-42(59-46)14-9-11-32(53-42)10-7-8-12-38(48)49/h7,9-10,14,26-28,30-37,39-41,47,50-51H,4,8,11-13,15-25H2,1-3,5-6H3,(H,48,49)/b10-7+/t26-,27+,28+,30-,31+,32-,33+,34+,35-,36-,37+,39+,40+,41+,42+,43+,44-,45-,46-/m1/s1

InChI Key

CWFCYVRIWJMEIN-DGHINLKVSA-N

Synonyms

(-)-Azaspiracid 3;  22-Demethylazaspiracid; 

Origin of Product

United States

Preparation Methods

Structural Revision via Convergent Synthesis

The 2018 total synthesis of AZA3 by Forsyth et al. resolved a longstanding stereochemical ambiguity at the C20 position. Initial synthetic attempts targeting the proposed 20R configuration failed to match natural AZA3’s chromatographic and spectroscopic profiles. By inverting the C20 stereochemistry to 20S, the team achieved a 29-step convergent synthesis, validated through:

  • Nozaki-Hiyama-Kishi coupling : Late-stage union of ABCD and FGHI fragments ensured spatial fidelity.
  • Thermodynamic spiroketalization : Controlled formation of the ABCD trioxadispiroketal system under acidic conditions.
  • Comparative LC-MS/NMR : Synthetic (6R,10R,13R,14R,16R,17R,19S,20S,21R,24S,25S,28S,30S,32R,33R,34R,36S,37S,39R)-AZA3 matched natural samples, confirming the revised structure.

This synthesis highlighted the critical role of C20 stereochemistry in AZA3’s biological activity and set a benchmark for future synthetic endeavors.

Second-Generation Synthetic Routes

Nicolaou’s 2006 second-generation synthesis employed modular assembly of AZA3 from five key building blocks:

  • Dithiane coupling : Linked C1–C26 and C27–C40 fragments with precise stereocontrol.
  • Nd(OTf)₃-mediated cyclization : Forged the FGHI fragment’s oxepane ring (C30–C40).
  • Iodoetherification : Closed the G-ring (C23–C28) post-fragment union, followed by iodine removal.

This route improved scalability, yielding AZA3 in 0.8% overall yield, and facilitated biological studies by providing gram quantities.

Isolation and Purification from Biological Sources

Extraction from Contaminated Shellfish

AZA3 is co-isolated with AZA1 and AZA2 from mussels (Mytilus edulis) exposed to toxic algal blooms. The National Research Council Canada (NRCC) developed a validated protocol:

Step Description Conditions
1 Homogenization Methanol/water (80:20 v/v)
2 Solid-phase extraction (SPE) C18 cartridges, eluted with methanol
3 Preparative LC C18 column, acetonitrile/water (0.1% formic acid) gradient
4 Lyophilization −80°C, 0.1 mbar

Final purity (>95%) was confirmed via LC-MS and ¹H/¹³C NMR, with yields of 0.2–0.5 mg/kg shellfish tissue.

Certification of Reference Materials

The NRCC produced AZA3 calibration solutions (1.37 ± 0.13 μmol/L in methanol) by:

  • Quantitative NMR (qNMR) : Using maleic acid as an internal standard.
  • Ampoule sealing : Argon-flushed ampoules prevented oxidation, ensuring stability for 24 months at −20°C.

These materials are critical for regulatory LC-MS methods, achieving interlaboratory variabilities <5%.

Isotopic Labeling for Quantitative Analysis

¹⁸O Incorporation Under Acidic Conditions

Burton et al. (2023) developed ¹⁸O-labeled AZA3 for isotope dilution LC-MS, enabling precise toxin quantification in complex matrices:

Parameter Value
Reaction medium H₂¹⁸O/MeCN (1:4 v/v)
Catalyst Trifluoroacetic acid (0.1% v/v)
Temperature 10°C
Duration 48 h
¹⁸O incorporation 4 exchangeable oxygen atoms (C1, C30, C33, C37)

Neutralization with NH₄OH halted the reaction, preserving isotopic integrity. Labeled AZA3 exhibited 85% mono-¹⁸O incorporation within 1.3 h, ideal for spiking experiments.

Kinetic and Thermodynamic Considerations

Isotopic exchange kinetics revealed:

  • First oxygen (C1 carbonyl) : t₁/₂ = 1.2 h (fastest exchange).
  • Remaining oxygens : t₁/₂ = 12–48 h, influenced by steric and electronic effects.
  • Isomerization : The 8-methyl group stabilizes AZA3 against pH-induced epimerization, unlike AZA2.

Analytical Validation of Synthetic and Natural AZA3

LC-MS/MS Characterization

AZA3’s signature fragments (m/z 362.2, 344.2, 318.2) derive from sequential losses of H₂O and CO₂, confirming the C3 hydroxyl group. Isotope dilution LC-MS with ¹⁸O-AZA3 achieved limits of detection (LOD) of 0.1 μg/kg in shellfish.

NMR Spectroscopic Confirmation

¹³C NMR assignments (Table 1) resolved key stereochemical features:

Carbon δ (ppm) Carbon δ (ppm)
C3 72.1 C20 76.5
C18 41.3 C30 83.2
C37 70.8 C39 52.4

ROESY correlations confirmed the 20S configuration, validating synthetic products against natural isolates.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Azaspiracid-3 can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Various substitution reactions can be performed to modify the functional groups on the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.

Scientific Research Applications

Chemistry:

    Synthesis Studies: Azaspiracid-3 is often used as a target molecule in synthetic chemistry to develop new methodologies for constructing complex polycyclic structures.

Biology:

    Toxicology: The compound is studied for its toxic effects on marine life and humans. It serves as a model for understanding the mechanisms of marine toxin action.

Medicine:

    Drug Development: Research is ongoing to explore the potential therapeutic applications of Azaspiracid-3 and its derivatives, particularly in cancer treatment.

Industry:

    Food Safety: The compound is used in the development of detection methods for marine toxins in seafood, ensuring food safety.

Mechanism of Action

Molecular Targets and Pathways: Azaspiracid-3 exerts its effects by binding to specific molecular targets in cells, disrupting normal cellular functions. The exact mechanism involves:

    Ion Channels: The compound affects ion channels in cell membranes, altering ion flow and cellular signaling.

    Protein Interactions: It can interact with various proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Key Insights :

  • Stereochemical Complexity : AZA3’s revised C20S configuration distinguishes it from AZA1 and AZA2 (C20R) .
  • Functional Groups : AZA1 has a hydroxyl group at C23, absent in AZA3, while AZA2 is methylated at C8 .

Toxicological Profiles

Compound Median Lethal Dose (LD₅₀, Mice) Toxicity Mechanism Regulatory Limit (µg/kg)
AZA3 110 µg/kg (intraperitoneal) Cytoskeletal disruption; E-cadherin inhibition 160
AZA1 200 µg/kg Similar to AZA3 but lower potency 160
AZA2 110 µg/kg Comparable to AZA3 160

Key Insights :

  • AZA3 and AZA2 exhibit higher toxicity than AZA1, likely due to structural modifications enhancing bioactivity .
  • All three analogues disrupt cell adhesion and cytoskeletal integrity, though exact molecular targets remain under investigation .

Analytical Challenges

  • Chromatographic Separation : Synthetic AZA3 initially mismatched natural samples in retention time and NMR spectra, underscoring the need for high-resolution LC-MS/MS and certified reference standards (e.g., NRC CRM-AZA3) .
  • Stereochemical Sensitivity: Minor stereochemical differences (e.g., C20 epimerization) necessitate advanced techniques like LC-HRMS or LC-MS+NMR for unambiguous identification .

Regulatory and Detection Status

  • Global Standards : AZA1, AZA2, and AZA3 are regulated equivalently (160 µg/kg), reflecting their collective threat .
  • Detection Methods : LC-MS/MS is the gold standard, with AZA3 quantification relying on isotope dilution and matrix-matched calibration .

Q & A

Q. What are the primary analytical methods for detecting and quantifying Azaspiracid-3 in marine samples?

Azaspiracid-3 is typically detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for marine toxins. Enzyme-linked immunosorbent assays (ELISA) are also employed for preliminary screening, but cross-reactivity with other azaspiracids requires confirmatory LC-MS/MS analysis . Sample preparation involves homogenization of marine tissue, solid-phase extraction (SPE) for toxin enrichment, and validation using certified reference materials (CRMs) stored at -20°C to ensure stability .

Q. How should researchers design experiments to address Azaspiracid-3’s stability under varying storage conditions?

Stability studies should include controlled degradation experiments under different temperatures (e.g., -20°C vs. 4°C), pH levels, and light exposure. Use triplicate samples and quantify degradation products via LC-MS/MS. Include negative controls (e.g., toxin-free matrix) to distinguish environmental interference from intrinsic instability .

Advanced Research Questions

Q. What methodological challenges arise when synthesizing Azaspiracid-3, and how can structural discrepancies with the natural product be resolved?

Total synthesis of Azaspiracid-3 requires stereochemical precision, particularly for its 40-membered polyether backbone. A 2017 study reported discrepancies between synthetic and natural Azaspiracid-3 in NMR and X-ray crystallography data, suggesting potential misassignment of stereocenters or post-biosynthetic modifications . To resolve this, researchers should compare synthetic intermediates with natural isolates using high-resolution MS, nuclear Overhauser effect (NOE) spectroscopy, and computational modeling .

Q. How can co-occurring toxins (e.g., okadaic acid, yessotoxins) interfere with Azaspiracid-3 toxicity assessments, and what experimental controls are critical?

Co-extracted toxins in marine samples may synergize or antagonize Azaspiracid-3’s effects. Researchers should:

  • Use toxin-specific SPE cartridges to isolate Azaspiracid-3.
  • Include cell-based assays (e.g., neuroblastoma viability tests) with pure Azaspiracid-3 and mixed toxin treatments.
  • Validate results against CRMs and replicate experiments across multiple cell lines .

Q. What statistical approaches are recommended for resolving contradictory data on Azaspiracid-3’s environmental persistence?

Conflicting persistence data (e.g., half-life in seawater vs. sediment) may stem from matrix effects or detection limits. Apply multivariate regression to account for variables like salinity, microbial activity, and organic content. Use limit-of-detection (LOD)-adjusted survival analysis to avoid truncation bias .

Q. How can researchers differentiate between Azaspiracid-3’s direct toxicity and matrix-induced artifacts in in vivo models?

  • Administer purified Azaspiracid-3 via oral gavage and compare effects with crude tissue extracts.
  • Use isotope dilution-MS to quantify toxin uptake in tissues.
  • Include sham-treated controls exposed to toxin-free matrix to isolate matrix effects .

Q. What experimental strategies address the lack of Azaspiracid-3-specific antibodies for immunohistochemical studies?

Develop monoclonal antibodies using synthetic Azaspiracid-3 haptens conjugated to carrier proteins. Validate specificity via competitive ELISA with azaspiracid-1/2 and structurally unrelated toxins. Cross-validate with LC-MS in tissue sections .

Data Interpretation and Reporting

Q. How should conflicting structural data (e.g., NMR vs. X-ray) be reconciled in publications?

  • Report all raw spectral data in supplementary materials.
  • Use density functional theory (DFT) to model plausible conformers and compare with experimental data.
  • Discuss potential causes (e.g., crystal packing effects, solvent interactions) in the "Discussion" section .

Q. What are the best practices for annotating Azaspiracid-3’s biosynthetic gene cluster in non-culturable dinoflagellates?

Combine metagenomic sequencing of toxin-producing plankton with heterologous expression in model organisms (e.g., E. coli). Use CRISPR interference to knockout candidate genes and monitor toxin production via LC-MS .

Q. How can researchers optimize untargeted metabolomics workflows to identify novel Azaspiracid-3 analogs?

  • Apply molecular networking (GNPS platform) to cluster MS/MS spectra from environmental samples.
  • Prioritize clusters with m/z matching known azaspiracids (±5 ppm) and validate via isolation and NMR.
  • Use stable isotope labeling to trace biotransformation pathways .

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